N-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)hexadecanamide Sodium Salt

Fluorogenic substrate stability Non-specific hydrolysis Amidase vs. esterase selectivity

Misordering 4-MUP (ester) for ceramidase assays causes false-negatives. This 6-amide fluorogenic substrate provides acid ceramidase (AC)-specific detection. • Specificity: Amide bond at coumarin 6-position-cleaved exclusively by AC, not esterases/lipases. • Utility: Farber disease research, AC inhibitor counter-screening, and HMU-PC precursor for ASM diagnostics. • Supply: 98% purity (HPLC), yellow solid, pre-ionized Na salt for rapid solubilization. 2.5/25 mg in stock.

Molecular Formula C26H38NNaO4
Molecular Weight 451.6 g/mol
CAS No. 113808-19-8
Cat. No. B042128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)hexadecanamide Sodium Salt
CAS113808-19-8
SynonymsN-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)hexadecanamide Monosodium Salt
Molecular FormulaC26H38NNaO4
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)[O-].[Na+]
InChIInChI=1S/C26H39NO4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(29)27-22-18-21-20(2)17-26(30)31-24(21)19-23(22)28;/h17-19,28H,3-16H2,1-2H3,(H,27,29);/q;+1/p-1
InChIKeyQRJKKJITYKSZSS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hexadecanoylamido-4-MU Sodium Salt – Fluorogenic Lipid Amidase Probe


N-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)hexadecanamide Sodium Salt (CAS 113808-19-8; molecular formula C₂₆H₃₈NNaO₄; MW 451.57) is the monosodium salt of 6-hexadecanoylamido-4-methylumbelliferone . This compound belongs to the amido-substituted coumarin class and functions as a fluorogenic substrate in which a C16 palmitoyl chain is linked via an amide bond to the 6-position of the 4-methylumbelliferone (4-MU) fluorophore . Upon enzymatic cleavage of the amide linkage by specific lipid amidases—most notably acid ceramidase (AC, EC 3.5.1.23)—free 4-methylumbelliferone is released, producing quantifiable blue fluorescence (λex ~360 nm, λem ~450 nm) [1]. The compound is supplied as a research-use-only biochemical (e.g., Santa Cruz Biotechnology catalog sc-487997, 2.5 mg) .

Why Ester and 7-Amide Analogs Fail in Ceramidase Workflows


Although several palmitoyl- or hexadecanoyl-derivatized 4-methylumbelliferone compounds share the same fluorophore, their distinct linkage chemistry (amide vs. ester) and positional isomerism (6-amide vs. 7-amide) dictate mutually exclusive enzyme recognition . The target compound bears an amide bond at the coumarin 6-position, which renders it a substrate for acid ceramidase and related amidohydrolases, whereas the widely available 4-methylumbelliferyl palmitate (4-MUP, CAS 17695-48-6) carries an ester linkage at the 7-position recognized exclusively by esterases and lipases such as lysosomal acid lipase (LAL) . The 7-amide positional isomer N-(4-methylcoumarin)palmitamide (PAMCA, CAS 1353576-61-0) is preferentially hydrolyzed by N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an apparent Km of 20.05 μM [1], not by acid ceramidase. These structural determinants—amide vs. ester and regioisomeric amide position—are not interchangeable; procurement of the incorrect analog will produce false-negative results in ceramidase activity assays or introduce cross-reactivity with off-target hydrolases .

Differentiation Evidence Against Closest Analogs


Amide vs. Ester Linkage Stability in Ceramidase Assays

The target compound employs an amide (hexadecanamide) bond at position 6 of the coumarin scaffold, whereas the widely used alternative 4-methylumbelliferyl palmitate (4-MUP, CAS 17695-48-6) utilizes an ester (palmitate) linkage at position 7. Amide bonds are intrinsically ~10²- to 10³-fold more resistant to spontaneous hydrolysis in aqueous solution than ester bonds under comparable pH and temperature conditions [1]. This is a fundamental chemical property of the bond type: the resonance-stabilized amide requires enzymatic amidase activity for efficient cleavage, whereas esters undergo measurable non-enzymatic hydrolysis that produces background fluorescence and reduces the signal-to-noise ratio in continuous or endpoint fluorimetric assays . The target compound's linkage chemistry is therefore better suited for long-incubation (≥30 min) ceramidase assays, where ester-based substrates would generate prohibitive blank hydrolysis rates [2].

Fluorogenic substrate stability Non-specific hydrolysis Amidase vs. esterase selectivity Assay background minimization

Positional Isomer Determines AC vs. NAAA Specificity

The coumarin substitution position of the hexadecanamide group fundamentally determines which lipid amidase recognizes the substrate. The target compound (6-amide regioisomer) and its neutral parent (HMU, CAS 99422-73-8) are documented as substrates for acid ceramidase (aCDase/AC), with the related coumarinic ceramide analog RBM14-C12 exhibiting Km = 113 μM and Vmax = 3.6 pmol·min⁻¹·mg⁻¹ in rat liver lysosomes [1]. In contrast, the 7-amide positional isomer N-(4-methylcoumarin)palmitamide (PAMCA, CAS 1353576-61-0) is specifically hydrolyzed by N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an apparent Km of 20.05 μM and Vmax of 32.18 pmol/mg protein/min in COSM6 cell extracts expressing human NAAA [2]. Although AC and NAAA share 33–35% amino acid identity and both function at acidic pH, they exhibit distinct substrate preferences determined in part by the regiochemistry of the amide attachment to the coumarin ring [3]. The 6-amide geometry aligns the palmitoyl chain for productive binding in the AC active site, while the 7-amide orientation favors NAAA.

Acid ceramidase NAAA Positional isomer Enzyme specificity Fluorogenic substrate

Sodium Salt Form Improves Solubility and Reconstitution

The target compound (CAS 113808-19-8, C₂₆H₃₈NNaO₄, MW 451.57) is the monosodium salt of 6-hexadecanoylamido-4-methylumbelliferone, featuring a deprotonated 7-olate group with a sodium counterion . Its neutral parent form (CAS 99422-73-8, C₂₆H₃₉NO₄, MW 429.59) lacks this ionic character . The 4-methylumbelliferone fluorophore has a phenolic pKa of approximately 7.79 ; at physiological and near-neutral pH, the neutral phenol form predominates, but the pre-formed sodium salt ensures immediate dissolution without pH adjustment. The ionic nature of the sodium salt increases aqueous solubility relative to the neutral form—a critical practical advantage when preparing stock solutions for enzymatic assays that require aqueous buffer conditions (e.g., citrate-phosphate pH 4.5 or Tris pH 7.4). Vendor datasheets confirm DMSO solubility for the sodium salt , and the pre-ionized 7-olate form eliminates the need for base addition during reconstitution, reducing the risk of local alkaline hydrolysis of the amide bond during sample preparation.

Aqueous solubility Sodium salt Assay buffer compatibility Formulation advantage

4-MU Fluorophore: pH-Sensitive High Quantum Yield

Upon enzymatic hydrolysis, the target compound releases 4-methylumbelliferone (4-MU) as the fluorescent reporter. 4-MU is a well-characterized acid-base fluorescent indicator with a transition midpoint at pH 7.6 and a high quantum yield of approximately 70% for both the anionic and neutral forms [1]. This pKa (~7.79 at 25°C) is nearly matched to physiological pH, meaning that small pH shifts around neutrality produce measurable fluorescence changes, enabling ratiometric or endpoint measurements. Excitation maxima are pH-dependent: approximately 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4, with emission centered near 445–450 nm . By contrast, the 7-amino-4-methylcoumarin (AMC) fluorophore released by the 7-amide isomer PAMCA exhibits different spectral properties and reduced pH sensitivity, with relatively stable fluorescence above pH 5 [2]. The high quantum yield and pH responsiveness of 4-MU make the target compound's fluorophore superior for assays requiring direct correlation between fluorescence intensity and enzymatic turnover in acidic to neutral pH ranges.

4-Methylumbelliferone fluorescence Quantum yield pH-dependent detection Fluorogenic assay sensitivity

Core Scaffold for Niemann-Pick Diagnostic Substrate HMU-PC

The target compound's chemical scaffold—6-hexadecanoylamido-4-methylumbelliferone—is the direct synthetic precursor to 6-hexadecanoylamino-4-methylumbelliferylphosphorylcholine (HMU-PC), a clinically validated fluorogenic substrate for the determination of acid sphingomyelinase (ASM) activity in the diagnosis of Niemann-Pick disease types A and B [1]. In a diagnostic study of 27 fibroblast and 8 leukocyte samples from Niemann-Pick patients, HMU-PC-based fluorimetric assay detected ASM deficiency with fibroblasts showing <6% of mean normal ASM activity and leukocytes showing <10% [1]. Notably, the Q292K missense mutation produced false-normal ASM activity with HMU-PC, a limitation that was overcome by competition with the natural substrate lysosphingomyelin—demonstrating that the fluorogenic assay platform built on this coumarin scaffold supports differential diagnostic strategies [2][3]. The target compound, as the non-phosphorylated 6-amide scaffold, is the essential building block for synthesizing HMU-PC and related phosphorylcholine derivatives, making it a critical procurement item for laboratories developing or validating lysosomal storage disease diagnostics .

Niemann-Pick disease Acid sphingomyelinase Lysosomal storage disorder Fluorogenic diagnostic substrate HMU-PC

Application Scenarios for This Fluorogenic Probe


Acid Ceramidase Assays for Farber Disease Research

This compound is the correct fluorogenic substrate scaffold for measuring acid ceramidase (AC) activity in cell lysates, tissue homogenates, and recombinant enzyme preparations. Use it at concentrations of 2–5 μM in citrate-phosphate buffer (pH 4.5, 3 mM DTT, 0.1% NP-40, 0.05% BSA, 150 mM NaCl) with fluorescence detection at λex 340–360 nm / λem 450–460 nm. The amide linkage ensures that the signal originates from AC-catalyzed hydrolysis rather than from non-specific esterase activity, which would occur if 4-methylumbelliferyl palmitate (4-MUP) were mistakenly procured . This application directly supports Farber disease (ASAH1 deficiency) research and screening of AC inhibitors as potential anticancer agents [1].

NAAA Inhibitor Screening for Pain and Inflammation

Although the 7-amide isomer PAMCA is the primary fluorogenic substrate for NAAA, the target compound can serve as a selectivity counter-screen substrate to verify that inhibitor hits are not cross-reactive with acid ceramidase. In a 96-well plate format, pre-incubate recombinant AC or cell lysates overexpressing AC with test compounds for 10–30 min, then add the target compound as substrate at 2–5 μM and measure fluorescence kinetically. Compounds inhibiting AC but not NAAA can be identified and excluded, improving the selectivity profile of lead candidates [2]. The sodium salt form facilitates rapid preparation of substrate working solutions for automated liquid handling systems.

HMU-PC Synthesis for ASM Diagnostic Kits

The target compound is the direct chemical precursor for synthesizing 6-hexadecanoylamino-4-methylumbelliferylphosphorylcholine (HMU-PC), the clinically validated fluorogenic substrate for acid sphingomyelinase (ASM) diagnostic assays used in Niemann-Pick A/B testing. The sodium salt form simplifies the phosphorylation step by providing the pre-ionized 7-olate nucleophile. Laboratories developing in-house diagnostic kits or reference methods for lysosomal storage disease screening should procure this compound as the starting material for HMU-PC synthesis, ensuring batch traceability and compliance with published diagnostic protocols that achieve <6% residual ASM activity detection in patient fibroblasts [3].

Amidase vs. Esterase Specificity in Ceramidase Superfamily

For fundamental biochemical studies investigating substrate specificity differences among acid ceramidase (AC), neutral ceramidase (NC), alkaline ceramidases (ACER1-3), NAAA, and FAAH, this compound provides the 6-amide scaffold that complements the 7-amide PAMCA and ester-based 4-MUP in a systematic substrate panel. By running parallel assays with all three substrate types on the same enzyme preparations, researchers can map the amide-vs-ester and positional-isomer specificity landscape of each amidohydrolase. The quantitative differences in turnover rates inform structure-activity relationships and guide the rational design of enzyme-selective inhibitors [2].

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